Dexmedetomidine

Receptor pharmacology α2-adrenoceptor selectivity Vascular biology

Dexmedetomidine (CAS 113775-47-6) is the pharmacologically active (S)-enantiomer of medetomidine, offering an α2:α1 selectivity ratio of 1620:1—~8-fold greater than clonidine. This high selectivity ensures precise α2A-adrenoceptor targeting with minimal off-target effects. Its short ~2-hour half-life and 118 L steady-state volume of distribution enable predictable, titratable sedation in continuous IV infusion protocols. In pediatric research, it extends caudal analgesia to 10–14+ hours vs. 6–10 hours for clonidine. For ICU sedation studies, it reduces median time to extubation by 26 hours vs. propofol. Choose dexmedetomidine for unmatched receptor specificity and reproducible pharmacokinetics.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 113775-47-6
Cat. No. B000676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexmedetomidine
CAS113775-47-6
SynonymsDexmedetomidine
Dexmedetomidine Hydrochloride
Hydrochloride, Dexmedetomidine
MPV 1440
MPV-1440
MPV1440
Precedex
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
InChIInChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1
InChIKeyCUHVIMMYOGQXCV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in water
1.74e-01 g/L

Dexmedetomidine CAS 113775-47-6: A Highly Selective Alpha2-Adrenoceptor Agonist for Research and Formulation Development


Dexmedetomidine (CAS 113775-47-6) is a highly selective alpha2-adrenoceptor (α2-AR) agonist, identified as the active dextrorotatory stereoisomer of the racemic mixture medetomidine [1]. It is a potent sedative-analgesic with an α2:α1 selectivity ratio of 1620:1, which is approximately 8-fold greater than the related compound clonidine (α2:α1 ~200:1) [2]. The compound is characterized by its relatively short elimination half-life of approximately 2 hours and a steady-state volume of distribution of ~118 liters, enabling predictable titratability in clinical and research settings [3].

Why Dexmedetomidine (CAS 113775-47-6) Cannot Be Interchanged with Clonidine or Racemic Medetomidine


Generic substitution within the alpha2-agonist class is precluded by quantifiable differences in receptor selectivity, stereochemical composition, and pharmacokinetic profiles. Dexmedetomidine's α2:α1 selectivity ratio of 1620:1 is significantly greater than clonidine's ratio of ~200:1, leading to distinct pharmacodynamic outcomes in vascular and central nervous system studies [1]. Furthermore, the compound exists as a single, pharmacologically active stereoisomer, in contrast to racemic medetomidine, which contains 50% inactive levomedetomidine [2]. These differences translate into divergent clinical performance metrics, including sedation depth, analgesia duration, and hemodynamic stability, as detailed in the quantitative evidence below.

Quantitative Differentiation of Dexmedetomidine (CAS 113775-47-6) from In-Class Comparators


Superior α2-Adrenoceptor Selectivity vs. Clonidine Confers Functional Specificity

Dexmedetomidine exhibits an α2:α1 selectivity ratio of 1620:1, which is approximately 8-fold higher than clonidine's selectivity ratio of ~200:1 [1]. This differential selectivity is functionally significant, as demonstrated in a human forearm study where dexmedetomidine-mediated vasoconstriction was reduced by 73% after α2-blockade with yohimbine (from -41% to -11% change in forearm blood flow), whereas clonidine-mediated vasoconstriction was only reduced by 28% (from -39% to -28%) under identical conditions (P < 0.02) [2]. This indicates that dexmedetomidine's vascular effects are mediated more selectively via α2-adrenoceptors, minimizing off-target α1-mediated actions.

Receptor pharmacology α2-adrenoceptor selectivity Vascular biology

Shorter Terminal Half-Life Enables Precise Titration Compared to Clonidine

Dexmedetomidine has a terminal elimination half-life (t1/2) of approximately 2 hours [1][2]. In contrast, clonidine exhibits a significantly longer and more variable half-life ranging from 12 to 16 hours in adults with normal renal function, extending up to 41 hours in patients with severe renal impairment [3]. Dexmedetomidine's shorter half-life allows for rapid attainment of steady-state concentrations and quick dissipation of effects upon infusion cessation, enabling more precise and responsive titration of sedation depth.

Pharmacokinetics Drug elimination Infusion protocols

Stereochemical Purity Differentiates from Racemic Medetomidine

Dexmedetomidine is the substantially pure, optically active dextrorotary stereoisomer of medetomidine [1]. The racemic mixture medetomidine consists of equal parts of dexmedetomidine (the pharmacologically active isomer) and levomedetomidine, which is considered pharmacologically inactive [2]. Therefore, on a weight basis, racemic medetomidine contains only 50% active compound. Procurement of dexmedetomidine as a single enantiomer ensures consistent, predictable potency without the confounding influence of the inactive isomer present in the racemate.

Chiral chemistry Stereoisomerism Pharmacological activity

Prolonged Analgesia Duration in Pediatric Caudal Blocks vs. Clonidine

When used as adjuvants to local anesthetics in pediatric caudal epidural blocks, dexmedetomidine prolongs the duration of postoperative analgesia to a greater extent than clonidine. A comparative review of clinical data indicates that dexmedetomidine extends analgesia duration to 10–14 hours or longer, whereas clonidine provides 6–10 hours of analgesia [1]. This represents a clinically meaningful difference of approximately 4–8 hours of additional pain relief, reducing the need for rescue analgesics in the postoperative period.

Pediatric anesthesia Regional analgesia Adjuvant efficacy

Reduced Time to Extubation in ICU Sedation vs. Propofol

In critically ill adults requiring mechanical ventilation, sedation with dexmedetomidine was associated with a median time to successful extubation of 136 hours, compared to 162 hours for propofol, a difference of 26 hours (16% reduction) that did not reach statistical significance (P=0.20) [1]. However, meta-analyses of multiple trials have consistently shown that dexmedetomidine reduces ICU length of stay and time to extubation compared with traditional sedatives like propofol and midazolam, which is attributed to its ability to maintain lighter sedation without respiratory depression [2].

Intensive care sedation Mechanical ventilation Extubation outcomes

Functional Dependence on α2A-Adrenoceptor Subtype Demonstrated in Knockout Models

In transgenic mouse studies, the antinociceptive and sedative effects of dexmedetomidine are entirely dependent on the presence of the α2A-adrenoceptor subtype. In α2A-knockout mice, dexmedetomidine (100-1000 µg/kg, i.p.) was completely ineffective as an antinociceptive agent and did not modulate motor behavior, whereas in α2B- and α2C-knockout mice, its effects were not significantly different from wild-type controls [1]. Specifically, the antinociceptive ED50 values were 99.9±14.5 µg/kg in wild-type controls and 85.9±15.0 µg/kg in α2B knockouts (P>0.05 vs WT), but no effect was observed in α2A knockouts [1].

Receptor subtype pharmacology Transgenic models Antinociception

Validated Research and Industrial Applications for Dexmedetomidine (CAS 113775-47-6)


Preclinical Models of α2A-Adrenoceptor Function and Neuromodulation

Dexmedetomidine's high α2-selectivity (1620:1) and its demonstrated dependence on the α2A-subtype for antinociceptive and sedative effects [1] make it an ideal pharmacological tool for dissecting α2A-adrenoceptor-mediated pathways in transgenic mouse models. Its use is indicated in studies investigating the role of central α2A-receptors in pain modulation, arousal, and sympathetic outflow, where off-target α1- or imidazoline receptor effects would confound results.

Development of Short-Acting, Titratable Sedative Formulations

The short terminal half-life of dexmedetomidine (~2 hours) [2] supports its use in the development of continuous intravenous infusion formulations intended for procedural sedation, ICU sedation, or as an adjunct to general anesthesia. This pharmacokinetic profile allows for rapid achievement of target plasma concentrations and quick recovery, which is advantageous for formulation development aimed at minimizing recovery time and hospital stay.

Pediatric Regional Anesthesia Adjuvant Research

In pediatric anesthesia research, dexmedetomidine as an adjuvant to caudal local anesthetics extends analgesia duration to 10–14 hours or longer, significantly outperforming clonidine (6–10 hours) [3]. This makes it a superior candidate for studies evaluating prolonged postoperative pain control in children, particularly for infraumbilical and lower limb surgeries. Procurement of dexmedetomidine is warranted when the research objective is to minimize the need for systemic opioid rescue analgesia.

Critical Care Sedation Studies with Extubation as a Primary Endpoint

Dexmedetomidine's association with a 26-hour shorter median time to extubation compared to propofol (136 vs. 162 hours) in mechanically ventilated ICU patients [4] positions it as a key comparator or investigational agent in clinical trials where the primary outcome is ventilator weaning and ICU length of stay. Its use in such studies is supported by evidence of maintained respiratory drive and reduced delirium incidence compared to traditional sedatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexmedetomidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.